(6R)-Folinic acid

Vue d'ensemble

Description

(6R)-Acide folinique, également connu sous le nom de leucovorine, est une forme biologiquement active de l'acide folique. Il s'agit d'un analogue du folate et d'un dérivé de l'acide tétrahydrofolique. Contrairement à l'acide folique, l'acide (6R)-folinique ne nécessite pas de réduction par la dihydrofolate réductase pour être converti en sa forme active, ce qui en fait un composé crucial dans divers processus biochimiques. Il est largement utilisé en médecine, en particulier dans le traitement du cancer et comme agent de sauvetage pour atténuer les effets toxiques de certains médicaments de chimiothérapie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide (6R)-folinique implique généralement la réduction de l'acide folique. Une méthode courante comprend l'hydrogénation catalytique de l'acide folique en présence d'un catalyseur au palladium. La réaction est effectuée dans des conditions douces, généralement à température ambiante et à pression atmosphérique, pour produire de l'acide (6R)-folinique.

Méthodes de production industrielle

La production industrielle de l'acide (6R)-folinique utilise souvent des procédés de fermentation utilisant des micro-organismes génétiquement modifiés. Ces micro-organismes sont conçus pour surproduire le composé, qui est ensuite extrait et purifié par une série de techniques chromatographiques. Cette méthode est préférée pour la production à grande échelle en raison de son efficacité et de sa rentabilité.

Analyse Des Réactions Chimiques

Enzymatic Activation in One-Carbon Metabolism

(6R)-Folinic acid serves as a precursor for intracellular reduced folate pools, undergoing enzymatic conversion to active metabolites:

-

5,10-Methenyltetrahydrofolate (5,10-CH⁺-H₄PteGlu) : Catalyzed by 5,10-methenyltetrahydrofolate synthase (MTHFS) in an ATP-dependent reaction .

-

5-Methyltetrahydrofolate (5-CH₃-H₄PteGlu) : Required for homocysteine remethylation to methionine.

-

10-Formyltetrahydrofolate (10-CHO-H₄PteGlu) : Essential for purine biosynthesis .

*PLP = Pyridoxal phosphate; SHMT activity is modulated by vitamin B₆ levels .

Biochemical Modulation of Cytotoxic Agents

This compound enhances the activity of 5-fluorouracil (FUra) by stabilizing the ternary complex of thymidylate synthase (TS), fluorodeoxyuridine monophosphate (FdUMP), and 5,10-CH₂-H₄PteGlu. Key reaction dynamics include:

-

TS Inhibition : Prolonged TS inhibition occurs when intracellular 5,10-CH₂-H₄PteGlu exceeds 10 μM .

-

Synergy with Vitamin B₆ : High-dose pyridoxine increases SHMT activity, amplifying 5,10-CH₂-H₄PteGlu synthesis .

Clinical Impact :

-

Tumor response rates improved by 62–98% in colorectal cancer regimens combining this compound, FUra, and pyridoxine .

Degradation

Bacterial Metabolism

In Mycobacterium smegmatis, this compound is metabolized via MTHFS to support folate homeostasis and confer antifolate resistance .

| Pathway | Outcome | Clinical Implication |

|---|---|---|

| MTHFS knockout | Hypersusceptibility to antifolates | Potential antimicrobial target |

Pharmacokinetic Reactions

This compound undergoes rapid conversion to 5-methyl-THF in vivo:

Applications De Recherche Scientifique

Chemistry

In chemistry, (6R)-Folinic acid is used as a reagent in various synthetic processes. Its ability to donate one-carbon units makes it valuable in the synthesis of nucleotides and amino acids.

Biology

In biological research, this compound is used to study folate metabolism and its role in cellular processes. It is also used in studies involving the synthesis of DNA and RNA.

Medicine

Medically, this compound is used to reduce the toxic effects of methotrexate, a chemotherapy drug. It is also used in combination with 5-fluorouracil to enhance its efficacy in treating colorectal cancer. Additionally, it is used to treat folate deficiency and certain types of anemia .

Industry

In the pharmaceutical industry, this compound is used in the formulation of various drugs. Its role as a folate analog makes it a critical component in medications designed to treat cancer and other diseases involving folate metabolism.

Mécanisme D'action

(6R)-Folinic acid exerts its effects by bypassing the need for dihydrofolate reductase-mediated reduction, directly participating in the synthesis of purines, pyrimidines, and methionine. It acts as a cofactor in the transfer of one-carbon units, which are essential for the synthesis of nucleotides and amino acids. This mechanism is particularly important in rapidly dividing cells, such as cancer cells, where nucleotide synthesis is crucial .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide folique : Nécessite une réduction par la dihydrofolate réductase pour devenir actif.

Acide tétrahydrofolique : La forme entièrement réduite de l'acide folique, directement impliquée dans les réactions de transfert à un carbone.

Méthotrexate : Un analogue du folate qui inhibe la dihydrofolate réductase, utilisé comme agent de chimiothérapie.

Unicité

L'acide (6R)-folinique est unique en sa capacité à contourner l'étape de réduction requise par l'acide folique, le rendant immédiatement disponible pour les processus biochimiques. Cette propriété est particulièrement bénéfique dans les milieux cliniques où une action rapide est nécessaire, comme dans le sauvetage de la toxicité du méthotrexate .

Activité Biologique

(6R)-Folinic acid, also known as leucovorin, is a reduced form of folate that plays a crucial role in cellular metabolism, particularly in the synthesis of nucleotides and amino acids. Its biological activity is primarily associated with its ability to enhance the efficacy of certain chemotherapeutic agents, particularly 5-fluorouracil (5-FU), in the treatment of various cancers.

This compound acts as a cofactor in several enzymatic reactions involved in one-carbon metabolism. It is particularly important for the enzyme thymidylate synthase (TS), which is essential for DNA synthesis. By stabilizing the binding of 5-FU to TS, this compound enhances the cytotoxic effects of 5-FU on cancer cells, leading to increased antitumor activity.

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively. After intravenous administration, it is rapidly distributed and cleared from the plasma. For instance, a study reported that after a continuous intravenous infusion of (6R,S)-folinic acid at 500 mg/m²/day, the median steady-state plasma concentration reached approximately 3.25 µM . The bioactive metabolite, (6S)-5-methyltetrahydrofolic acid, achieved a median concentration of 5.7 µM, indicating effective bioavailability .

Clinical Studies

Several clinical studies have demonstrated the efficacy of this compound in combination with 5-FU for treating advanced colorectal carcinoma and other malignancies:

- Phase I-II Study : A study involving 25 patients with advanced colorectal carcinoma showed a response rate of 52% when treated with high doses of (6S)-folinic acid combined with 5-FU. The median time to disease progression was noted as 9.2 months .

- Toxicity Profile : The treatment was generally well tolerated, with grade 3 toxicities such as diarrhea and dermatitis being observed but no grade 4 toxicities reported .

- Combination Therapy : In another pilot study involving patients with advanced digestive tract carcinoma, high-dose pyridoxine was found to enhance the antitumor potency of regimens comprising FUra and folinic acid .

Comparative Efficacy

A comparison between different stereoisomers of folinic acid has been conducted to assess their respective biological activities:

| Stereoisomer | Response Rate | Median Time to Progression | Toxicity Observed |

|---|---|---|---|

| This compound | High | 9.2 months | Grade 3 diarrhea |

| (6S)-Folinic Acid | Moderate | Not specified | Minor myeloid toxicity |

Case Studies

- Colorectal Cancer : A notable case involved a patient who achieved complete remission after receiving high-dose this compound alongside 5-FU treatment. This case underscores the potential for significant clinical outcomes when using this compound in combination therapies .

- Gastrointestinal Cancers : Another pilot study highlighted that two patients with colorectal cancer attained complete responses, showcasing the compound's effectiveness in specific patient populations .

Propriétés

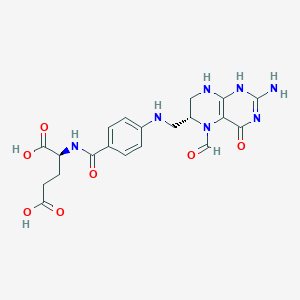

IUPAC Name |

(2S)-2-[[4-[[(6R)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIAGPKUTFNRDU-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10224654 | |

| Record name | 6R-Leucovorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sparingly soluble in water | |

| Record name | LEUCOVORIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.3X10-21 mm Hg at 25 °C at 25 °C /Estimated/ | |

| Record name | LEUCOVORIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Leucovorin is a derivative of tetrahydrofolic acid, the reduced form of folic acid, which is involved as a cofactor for 1-carbon transfer reactions in the biosynthesis of purines and pyrimidines of nucleic acids. Impairment of thymidylate synthesis in patients with folic acid deficiency is thought to account for the defective DNA synthesis that leads to megaloblast formation and megaloblastic and macrocytic anemias. Because of its ready conversion to other tetrahydrofolic acid derivatives, leucovorin is a potent antidote for both the hematopoietic and reticuloendothelial toxic effects of folic acid antagonists (eg, methotrexate, pyrimethamine, trimethoprim). It is postulated that in some cancers leucovorin enters and rescues normal cells from the toxic effects of folic acid antagonists, in preference to tumor cells, because of a difference in membrane transport mechanisms; this principle is the basis of high dose methotrexate therapy with leucovorin rescue. | |

| Record name | LEUCOVORIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water with 3 mol of water of crystallization. | |

CAS No. |

73951-54-9, 58-05-9 | |

| Record name | 6R-Leucovorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073951549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R)-Folinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6R-Leucovorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-formyltetrahydrofolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCOVORIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

245 °C (decomp) | |

| Record name | LEUCOVORIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.